![molecular formula C14H10BrIN2O2S B1372658 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 480423-17-4](/img/structure/B1372658.png)
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
概要
説明
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the formula C14H10BrIN2O2S . It was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine contains a total of 33 bonds; 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 sulfonamide (thio-/dithio-), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling, which can be further modified to develop novel 7-azaindole derivatives .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is 477.12 . Further physical and chemical properties such as solubility and stability need to be determined experimentally.科学的研究の応用
Synthesis of Alkaloids and Derivatives
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine plays a role in the synthesis of natural alkaloids such as variolin B and deoxyvariolin B. The compound is used in a reaction with tosylmethyl isocyanide (TosMIC), leading to derivatives used in the total synthesis of these alkaloids. This involves steps like hydrolysis, decarboxylation, and installation of the pyrimidine moiety (Baeza et al., 2010).
Development of Agrochemicals and Functional Materials
Functionalization of related pyrrolo[2,3-b]pyridines has been explored for creating new compounds directed toward agrochemicals and functional materials. This includes introducing various amino groups and creating multidentate agents, leading to compounds with potential fungicidal activity (Minakata et al., 1992).
Investigation of Electrophilic Reactions
Studies on the reactivity of 1H-pyrrolo[2,3-b]pyridines with electrophiles like nitration, bromination, and iodination provide insights into their chemical behavior. This research contributes to understanding the synthesis and properties of these compounds, which is essential in various chemical and pharmaceutical applications (Herbert & Wibberley, 1969).
Synthesis of Heterocyclic Compounds
The compound is used in creating heterocycles such as pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine. This is achieved by reacting 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine with TosMIC under specific conditions. This method opens new avenues for synthesizing complex heterocyclic structures found in marine alkaloids and related compounds (Mendiola et al., 2004).
Applications in Drug Discovery
Research on the bromination of thieno[2,3-b]pyridines, which are structurally related to 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, indicates their potential as building blocks in drug discovery. These studies demonstrate the utility of halogenated pyrrolopyridines in synthesizing new compounds for pharmaceutical research (Lucas et al., 2015).
Safety And Hazards
特性
IUPAC Name |
4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVSBRIXLHDOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653310 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
480423-17-4 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

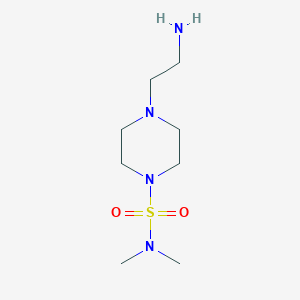
![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)
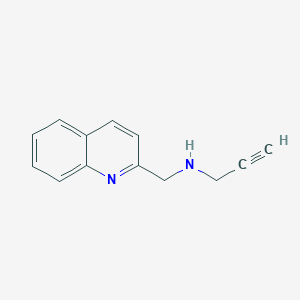
![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)
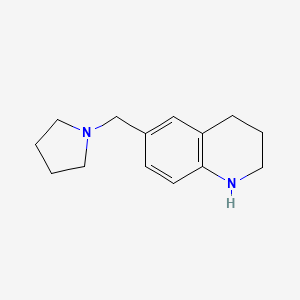
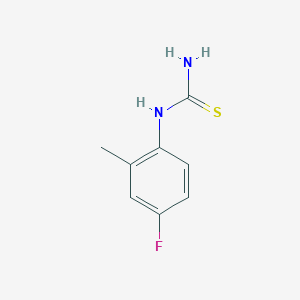
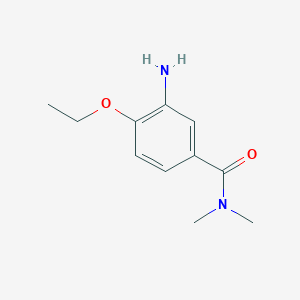
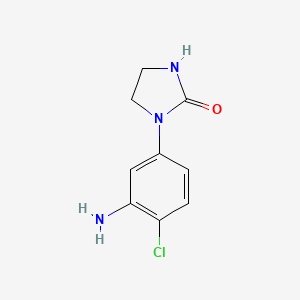
![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)
![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
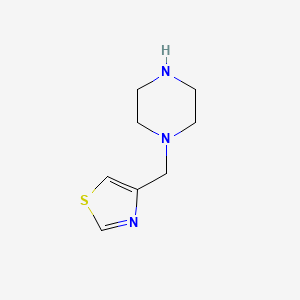
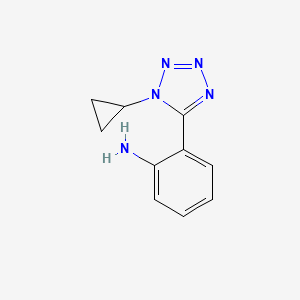
![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)